Ethyl 4-ethoxy-2,5-dimethylbenzoate
Description
Ethyl 4-ethoxy-2,5-dimethylbenzoate is an aromatic ester characterized by a benzene ring substituted with an ethoxy group at the 4-position, methyl groups at the 2- and 5-positions, and an ethyl ester moiety at the 1-position. This compound’s structure imparts unique physicochemical properties, such as moderate polarity due to the ethoxy and ester groups, and steric hindrance from the methyl substituents.
Properties
Molecular Formula |
C13H18O3 |
|---|---|
Molecular Weight |
222.28 g/mol |
IUPAC Name |
ethyl 4-ethoxy-2,5-dimethylbenzoate |
InChI |
InChI=1S/C13H18O3/c1-5-15-12-8-9(3)11(7-10(12)4)13(14)16-6-2/h7-8H,5-6H2,1-4H3 |
InChI Key |
WWSBGBPSGUDQBE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1C)C(=O)OCC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-ethoxy-2,5-dimethylbenzoate typically involves the esterification of 4-ethoxy-2,5-dimethylbenzoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production time.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or quinones.
Reduction: Reduction of this compound can lead to the formation of alcohols or alkanes, depending on the reducing agent used.
Substitution: The ethoxy and methyl groups on the aromatic ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of 4-ethoxy-2,5-dimethylbenzoic acid.
Reduction: Formation of 4-ethoxy-2,5-dimethylbenzyl alcohol.
Substitution: Formation of halogenated derivatives such as 4-ethoxy-2,5-dimethylbromobenzene.
Scientific Research Applications
Ethyl 4-ethoxy-2,5-dimethylbenzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential as a lead compound in drug development.
Industry: It is used in the production of dyes, fragrances, and polymers due to its stability and reactivity.
Mechanism of Action
The mechanism of action of ethyl 4-ethoxy-2,5-dimethylbenzoate involves its interaction with specific molecular targets. For instance, its antifungal activity is attributed to its ability to disrupt fungal cell membranes, leading to cell lysis . The compound may also inhibit key enzymes involved in fungal metabolism, further contributing to its antifungal effects.
Comparison with Similar Compounds
Ethyl 4-methoxy-3,5-dimethylbenzoate
Structural Differences :
- Substituent positions : Methyl groups at 3- and 5-positions vs. 2- and 5-positions in the target compound.
- Alkoxy group : Methoxy (OCH₃) at the 4-position vs. ethoxy (OCH₂CH₃).
Property Implications :
- Steric effects : The 3,5-dimethyl configuration creates symmetrical hindrance, possibly reducing reactivity in electrophilic substitutions compared to the asymmetrical 2,5-dimethyl arrangement in the target compound.
- Synthetic routes : Both compounds likely employ similar esterification and alkylation strategies, though reagent choice (e.g., methyl vs. ethyl halides) differs .
4-Ethoxy-2,8-dimethylquinoline Derivatives
Structural Differences :
- Core structure: Quinoline (a heterocyclic aromatic system) vs. benzoate ester.
- Substituents : Ethoxy and methyl groups at analogous positions (4-ethoxy, 2-methyl) but on a nitrogen-containing ring.
Property Implications :
- Electronic effects: The quinoline nitrogen withdraws electron density, making the ring less reactive toward electrophilic substitution compared to the electron-rich benzene core of the target compound.
- Biological activity: Quinoline derivatives are historically significant in antimalarial drug development, whereas benzoate esters are more common in fragrances and plasticizers .
Cyclopentane Derivatives with Ethoxy Groups
Structural Differences :
- Core structure: Non-aromatic cyclopentane vs. aromatic benzene.
- Functional groups : Ethoxy and dioxobutyl groups vs. ethoxy, methyl, and ester groups.
Property Implications :
- Reactivity: The cyclopentane derivative undergoes domino reactions (e.g., Staudinger/aza-Wittig), leveraging azido and carbonyl groups, while the target compound’s aromaticity favors electrophilic substitution or ester hydrolysis .
- Thermal stability : Aromatic systems like the target compound generally exhibit higher thermal stability than alicyclic counterparts.
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